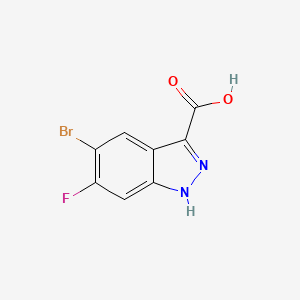![molecular formula C9H12ClF3O2S B2471315 [4-(Trifluorometil)-1-biciclo[2.2.1]heptanil]metanosulfonil cloruro CAS No. 2361635-49-4](/img/structure/B2471315.png)
[4-(Trifluorometil)-1-biciclo[2.2.1]heptanil]metanosulfonil cloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride is a chemical compound known for its unique structure and reactivity. The compound features a trifluoromethyl group attached to a bicyclo[2.2.1]heptane ring system, which is further connected to a methanesulfonyl chloride group. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Trifluoromethyl)-1-bicyclo[221]heptanyl]methanesulfonyl chloride is used as a building block for synthesizing complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making derivatives of this compound promising candidates for drug development.
Industry
Industrially, [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of herbicides and insecticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)-1-bicyclo[221]heptanyl]methanesulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclo[221]heptane core One common approach is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization to introduce the trifluoromethyl group
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in redox reactions, although these are less common due to the stability of the CF3 group.
Addition Reactions: The bicyclo[2.2.1]heptane ring can undergo addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols can react with the methanesulfonyl chloride group under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although the trifluoromethyl group is generally resistant to oxidation.
Addition: Electrophiles like halogens can add to the bicyclo[2.2.1]heptane ring under controlled conditions.
Major Products Formed
Sulfonamides and Sulfonates: Formed from substitution reactions.
Oxidized Derivatives: Less common but possible with strong oxidizing agents.
Halogenated Compounds: Resulting from addition reactions to the bicyclo[2.2.1]heptane ring.
Mecanismo De Acción
The mechanism of action of [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to biological targets, while the methanesulfonyl chloride group can act as a reactive site for covalent modification of proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
The uniqueness of [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride lies in its combination of a trifluoromethyl group with a bicyclo[2.2.1]heptane ring and a methanesulfonyl chloride group. This specific arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMSEQOHWOSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CS(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2471236.png)
![Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride](/img/structure/B2471237.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2471241.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2471243.png)



![2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2471248.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)
![N-(octahydro-1,4-benzodioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)
